molecular formula C17H20N6O3 B11609833 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol

Cat. No.: B11609833
M. Wt: 356.4 g/mol
InChI Key: JHMZBTSRVWCIIE-GIJQJNRQSA-N
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Description

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different biological activities and properties.

Scientific Research Applications

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is unique due to its combination of pyrazole, triazole, and phenol moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H20N6O3/c1-10-6-11(2)22(21-10)17-20-19-12(3)23(17)18-9-13-7-14(25-4)16(24)15(8-13)26-5/h6-9,24H,1-5H3/b18-9+

InChI Key

JHMZBTSRVWCIIE-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C(=C3)OC)O)OC)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C(=C3)OC)O)OC)C)C

Origin of Product

United States

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